Methyl 2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylate
Description
Methyl 2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative characterized by a hydroxymethyl substituent at the 2-position and a methyl group at the 4-position of the heterocyclic ring. Thiazoles are five-membered aromatic rings containing sulfur and nitrogen, widely explored in medicinal chemistry due to their diverse biological activities.
Properties
IUPAC Name |
methyl 2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-4-6(7(10)11-2)12-5(3-9)8-4/h9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMGEYJJANRQNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CO)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with formaldehyde and methyl chloroformate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiazole ring and the subsequent esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group on the thiazole ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(Carboxymethyl)-4-methyl-1,3-thiazole-5-carboxylate.
Reduction: 2-(Hydroxymethyl)-4-methyl-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiazole ring allows it to participate in various biochemical interactions, potentially affecting cellular processes.
Comparison with Similar Compounds
Key Observations :
- Hydroxymethyl vs. Hydroxyphenyl (TEI-6720) : While both groups are polar, the aromatic hydroxyl in TEI-6720 enables π-π stacking with xanthine oxidase, critical for uric acid reduction. The hydroxymethyl group may favor interactions with hydrophilic targets .
- Hydroxymethyl vs. Acetamido : The acetamido group’s electron-withdrawing nature may increase metabolic susceptibility compared to the hydroxymethyl’s electron-donating properties .
- Hydroxymethyl vs. Diphenylamino: Bulky aromatic substituents like diphenylamino improve crystallinity but reduce solubility, whereas hydroxymethyl balances polarity and steric effects .
Physicochemical and Crystallographic Properties
- Crystallography: Methyl 2-(diphenylamino)-4-phenylthiazole-5-carboxylate crystallizes in the monoclinic P21/c space group (a = 9.573 Å, b = 19.533 Å). The diphenylamino group induces planar conformations, whereas hydroxymethyl may favor hydrogen-bonded networks .
Biological Activity
Methyl 2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its antimicrobial, antioxidant, and enzyme inhibitory activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds known for their diverse biological activities. Its molecular structure can influence its interactions with biological targets, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Antimicrobial activity is one of the primary areas where thiazole derivatives, including this compound, have been studied. Research indicates that thiazole derivatives can exhibit significant antibacterial and antifungal properties.
Case Study: Antibacterial Activity
A study evaluated the antibacterial efficacy of various thiazole derivatives against common pathogens. The results showed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 32 μg/mL against Staphylococcus aureus and Pseudomonas aeruginosa . This suggests that modifications in the thiazole structure can enhance antibacterial potency.
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage.
Research Findings on Antioxidant Activity
In vitro assays demonstrated that certain thiazole derivatives exhibited potent free radical scavenging activity. For instance, compounds structurally related to this compound showed IC50 values in the range of 15.3 to 19.6 μM in DPPH assays . This highlights the compound's potential as an antioxidant agent.
Enzyme Inhibition Studies
Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes.
Case Study: Xanthine Oxidase Inhibition
Research has indicated that thiazole derivatives can act as xanthine oxidase inhibitors, which are important for managing conditions like gout. A series of studies reported that certain thiazole compounds demonstrated competitive inhibition against xanthine oxidase with IC50 values ranging from 3.6 to 9.9 μM . This suggests that this compound may possess similar inhibitory properties.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
